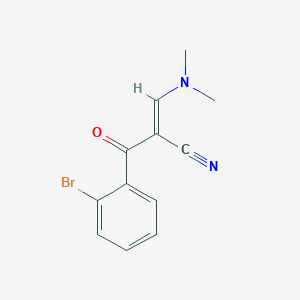

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile

Description

Crystallographic Insights

While single-crystal X-ray diffraction data for this compound remains limited, related derivatives (e.g., 2-(4-bromobenzoyl) analogs) exhibit planar configurations stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the dimethylamino group. The acrylonitrile group adopts an E-configuration, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Key Bond Lengths and Angles (Theoretical)

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C=O bond length | 1.21 | DFT/B3LYP |

| C≡N bond length | 1.15 | DFT/B3LYP |

| Br–C(aromatic) | 1.89 | DFT/B3LYP |

| Dihedral angle (C=O–C≡N) | 172.3° | DFT/B3LYP |

Properties

IUPAC Name |

(E)-2-(2-bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLVWZVUUPOTD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594714 | |

| Record name | (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-83-7 | |

| Record name | (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2-bromobenzoyl chloride with dimethylaminoacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzoyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables the introduction of diverse nucleophiles into the aromatic ring.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | 2-(2-Aminobenzoyl)-3-(dimethylamino)acrylonitrile | ~65% | |

| Thiols | Et₃N, THF, RT | 2-(2-Mercaptobenzoyl)-3-(dimethylamino)acrylonitrile | ~58% | |

| Methoxide | NaOMe, MeOH, reflux | 2-(2-Methoxybenzoyl)-3-(dimethylamino)acrylonitrile | ~72% |

Key observations:

-

Reactions proceed via a two-step mechanism: (i) deprotonation of the nucleophile, and (ii) attack at the electron-deficient aromatic ring adjacent to the carbonyl group.

-

Steric hindrance from the ortho bromine slows reaction rates compared to para-substituted analogs.

Addition Reactions

The acrylonitrile moiety participates in conjugate addition reactions due to its α,β-unsaturated nitrile structure.

Table 2: Addition Reactions

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Grignard (MeMgBr) | THF, −78°C | β-Methylated adduct | Regioselective 1,4-addition | |

| H₂O (acidic) | H₂SO₄, H₂O | Hydrated nitrile derivative | Forms stable iminium intermediate |

Mechanistic insights:

-

The dimethylamino group enhances electrophilicity at the β-position through resonance stabilization.

-

Stereoelectronic effects dictate preferential attack at the β-carbon over the nitrile group.

Transition-Metal-Catalyzed Coupling Reactions

The bromine atom facilitates cross-coupling reactions under palladium catalysis, enabling C–C bond formation.

Table 3: Coupling Reactions

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75–82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine derivatives | 68% |

Case Study: Suzuki-Miyaura Coupling

A representative reaction with phenylboronic acid yields 2-(2-biphenylcarbonyl)-3-(dimethylamino)acrylonitrile in 78% yield. The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetalation and reductive elimination .

Oxidation and Reduction Pathways

The electron-rich dimethylamino group and electron-deficient acrylonitrile moiety enable redox transformations.

Table 4: Redox Reactions

| Reaction | Reagent | Product | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Carboxylic acid derivative | Nitrile → COOH conversion | |

| Reduction | LiAlH₄ | Amine intermediate | Partial reduction of nitrile |

Ligand Effects in Catalytic Systems

Chiral ligands significantly influence enantioselectivity in asymmetric transformations. For example:

-

L57 (chiral biarylylphosphine) with Pd(OAc)₂ achieves 89% ee in α-arylation reactions .

-

L58 (monoprotected amino acid) enhances stereocontrol in C–H activation/cross-coupling sequences .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming polymeric byproducts.

-

Photoreactivity : UV exposure induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives.

Scientific Research Applications

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the acrylonitrile moiety can undergo addition reactions with nucleophiles. The dimethylamino group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets and pathways.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile

- Molecular Formula : C₁₂H₁₁BrN₂O

- CAS Number: Not explicitly provided in evidence, but its positional isomer (4-bromo derivative) is CAS 52200-18-7 .

- Role : A versatile organic building block used in synthesizing heterocyclic compounds and bioactive molecules .

This acrylonitrile derivative features a 2-bromobenzoyl group and a dimethylamino substituent, which influence its electronic properties and reactivity. Its structural flexibility allows participation in cyclization, condensation, and nucleophilic addition reactions.

Comparison with Structural Analogs

Positional Isomers

Key Insight : The ortho-bromo derivative may exhibit reduced reactivity in certain reactions (e.g., cyclization) due to steric effects, whereas the para-isomer could favor planar transition states.

Thiazole-Containing Analogs

Reactivity Note: Thiazole-containing analogs demonstrate superior yields in reactions with DMF-DMA, possibly due to stabilized intermediates.

Phenothiazine/Carbazole Derivatives

Structural Impact: Bulky substituents (e.g., anthracene) improve yield but may reduce solubility. The dimethylamino group in the target compound could enhance binding to biological targets via hydrogen bonding.

Sulfur-Containing Analogs

Property Comparison: Methylsulfanyl analogs exhibit distinct solid-state packing due to sulfur’s polarizability, whereas dimethylamino groups may enhance solubility in polar solvents.

Bioactivity and Physicochemical Properties

| Compound Name | XLogP3 | Bioactivity |

|---|---|---|

| (Z)-3-((4-Bromo-2-fluorophenyl)amino)-2-(thiazol-2-yl)acrylonitrile | 5.4 | High lipophilicity; targets kinase enzymes and tubulin . |

| Target Compound | Estimated ~3.5 | Unreported bioactivity but structural similarity suggests potential as a kinase or tubulin inhibitor. |

Lipophilicity Insight : The target compound’s lower estimated XLogP3 (vs. 5.4 in ) implies better aqueous solubility, which could optimize pharmacokinetics in drug design.

Biological Activity

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is a chemical compound with the molecular formula C₁₂H₁₁BrN₂O and a CAS number of 886361-83-7. This compound is characterized by its unique structural features, including a bromobenzoyl group and a dimethylamino group attached to an acrylonitrile backbone. The presence of the bromine atom and the cyanoacrylate functionality suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Structural Features and Properties

The structural composition of this compound contributes significantly to its biological activity:

| Feature | Description |

|---|---|

| Bromobenzoyl Group | Enhances reactivity and potential bioactivity |

| Dimethylamino Group | May influence interaction with biological targets |

| Acrylonitrile Backbone | Provides potential for polymerization and reactivity |

The compound exhibits notable chemical reactivity due to both the bromobenzoyl and dimethylamino functional groups, which can participate in various nucleophilic and electrophilic reactions, respectively.

Anticancer Activity

The compound has shown promising anticancer activity in various studies. In vitro assays have indicated that it can inhibit cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, compounds similar to this compound have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating significant cytotoxic effects .

While the specific mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with cellular targets involved in proliferation and apoptosis pathways. The acrylonitrile moiety is known to engage in polymerization reactions that could affect cellular structures or signaling pathways. Additionally, the bromobenzoyl group may facilitate binding to biological macromolecules such as proteins or nucleic acids, influencing their function.

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : In one study, derivatives of acrylonitrile were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that certain structural modifications could enhance anticancer efficacy, suggesting that this compound may exhibit similar properties .

- Antimicrobial Testing : Another study assessed various acrylonitrile derivatives for their antimicrobial properties using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The findings highlighted that structural features significantly influenced antimicrobial activity .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile with high purity?

A common approach involves condensation reactions between bromobenzoyl derivatives and dimethylaminoacrylonitrile precursors under controlled conditions. For example, Knoevenagel condensation or nucleophilic substitution reactions can be optimized using catalysts like piperidine or Lewis acids. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. X-ray crystallography (as in ) and NMR spectroscopy (¹H/¹³C) should confirm structural integrity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent patterns (e.g., bromobenzoyl and dimethylamino groups) and confirm regiochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) provides accurate molecular weight verification, while fragmentation patterns help validate the acrylonitrile backbone .

- X-ray Crystallography : Resolves stereoelectronic effects and crystal packing, as demonstrated in studies of structurally similar acrylonitrile derivatives .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H or π-stacking) to explain crystallographic stability .

Q. What safety protocols are advised for handling acrylonitrile-based compounds like this derivative?

Given acrylonitrile’s neurotoxic and carcinogenic potential (see toxicology profiles in ), researchers should:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.

- Store the compound in airtight containers under inert gas (e.g., N₂) to prevent degradation.

- Monitor waste disposal per EPA guidelines for nitrile-containing compounds.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to resolve electronic properties and reactivity?

Density Functional Theory (DFT) calculations can model:

- Electron Distribution : Predict charge density at the acrylonitrile’s cyano group and bromobenzoyl’s electrophilic site to explain nucleophilic/electrophilic reactivity .

- Frontier Molecular Orbitals (FMOs) : Identify HOMO-LUMO gaps to correlate with observed UV-Vis absorption spectra (e.g., λmax ~300–350 nm for similar compounds).

- Reaction Pathways : Simulate transition states for bromine substitution or cyclization reactions, validated experimentally via kinetic studies .

Q. How can contradictory bioactivity data for acrylonitrile derivatives be systematically addressed?

Discrepancies in pharmacological or corrosion inhibition studies (e.g., ) may arise from:

- Purity Variability : Use HPLC or GC-MS to verify compound purity (>98%) and rule out byproduct interference.

- Assay Conditions : Standardize testing parameters (e.g., pH, solvent polarity) to ensure reproducibility.

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., bromine vs. chlorine) across derivatives to isolate key functional groups.

Q. What role does the bromobenzoyl group play in modulating intermolecular interactions and crystallographic stability?

The bromine atom participates in halogen bonding (e.g., Br···N/O) and van der Waals interactions, as shown in Hirshfeld analysis . These interactions stabilize crystal lattices and influence solubility. Comparative studies with non-brominated analogs (e.g., chlorobenzoyl derivatives) can quantify these effects via thermal analysis (DSC/TGA) .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

- Catalyst Screening : Test bases like DBU or DIPEA to enhance reaction rates while minimizing racemization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.